molecular formula C24H21IP+ B12811008 Tetraphenylphosphanium;hydroiodide

Tetraphenylphosphanium;hydroiodide

Cat. No.: B12811008
M. Wt: 467.3 g/mol
InChI Key: AEFPPQGZJFTXDR-UHFFFAOYSA-N
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Description

Tetraphenylphosphanium;hydroiodide is a useful research compound. Its molecular formula is C24H21IP+ and its molecular weight is 467.3 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H21IP+

Molecular Weight

467.3 g/mol

IUPAC Name

tetraphenylphosphanium;hydroiodide

InChI

InChI=1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;

InChI Key

AEFPPQGZJFTXDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.I

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Tetraphenylphosphanium Hydroiodide

Historical and Current Synthesis Pathways for Tetraphenylphosphanium Salts

The synthesis of tetraphenylphosphonium (B101447) salts has evolved from early organometallic routes to more direct catalytic methods. These salts are often prepared as chlorides or bromides, which can then be converted to the iodide salt through anion exchange reactions.

Ion-exchange is a common and effective strategy for modifying the anionic component of a phosphonium (B103445) salt, allowing for the synthesis of specific salts like tetraphenylphosphonium iodide from more readily available precursors such as the chloride or bromide salts. nbinno.com This process typically involves the metathesis of the parent salt with a salt containing the desired anion.

Derivatization strategies can also be employed to form complex tetraphenylphosphonium salts. These methods leverage the parent salt as a scaffold to capture and stabilize other molecules. For instance, solutions of tetraphenylphosphonium halides ([PPh₄]X) can react with gases like sulfur dioxide to form complex salts such as [PPh₄][SO₂X] (where X = Cl, Br, I). researchgate.net This demonstrates the utility of tetraphenylphosphonium halides as tools for capturing and crystallizing small molecules, leading to novel derivatized structures. researchgate.net

Salt metathesis, or double displacement, is a cornerstone technique for the synthesis of tetraphenylphosphonium iodide. This route involves reacting a tetraphenylphosphonium salt, such as tetraphenylphosphonium chloride ([PPh₄]Cl) or bromide ([PPh₄]Br), with a source of iodide ions, typically an alkali metal iodide like sodium iodide (NaI) or potassium iodide (KI).

The reaction is governed by the relative solubilities of the reactants and products in a given solvent. For example, reacting [PPh₄]Cl, which is soluble in solvents like water or ethanol, with NaI would lead to the formation of tetraphenylphosphonium iodide ([PPh₄]I) and sodium chloride (NaCl). If a solvent is chosen in which [PPh₄]I is less soluble than the starting materials, it will precipitate, driving the reaction to completion according to Le Châtelier's principle. Alternatively, if the inorganic byproduct (e.g., NaCl) is insoluble, its precipitation will also drive the reaction forward.

Table 1: Overview of Selected Synthetic Pathways for Tetraphenylphosphonium Salts

Method Reactants Key Conditions Product Reference
Catalytic ArylationTriphenylphosphine (B44618), ChlorobenzeneNickel salt catalyst[PPh₄]Cl wikipedia.orgchemeurope.com
Grignard ReagentPhenylmagnesium bromide, Triphenylphosphine oxideFollowed by HBr workup[PPh₄]Br wikipedia.orgchemeurope.com
Non-Solvent MethodTriphenylphosphine, BromobenzeneNi/Zn salt catalyst, 160–260 °C[PPh₄]Br google.com
Salt Metathesis[PPh₄]Cl or [PPh₄]Br, Sodium IodideSuitable solvent[PPh₄]I nbinno.com

Reaction Mechanisms in the Formation of Phosphonium Salts

The formation of the tetraphenylphosphonium cation at the core of these salts can be achieved through several mechanistic pathways.

Historically, one of the first reported syntheses involved the use of a Grignard reagent. In this process, phenylmagnesium bromide (PhMgBr) reacts with triphenylphosphine oxide (Ph₃PO). This is believed to proceed via an intermediate, [Ph₄P]OMgBr, which is subsequently treated with a protic acid, such as hydrobromic acid (HBr), to yield the final tetraphenylphosphonium bromide salt. chemeurope.com

A more contemporary and direct approach involves the nickel-catalyzed reaction of triphenylphosphine (PPh₃) with an aryl halide like chlorobenzene (PhCl). wikipedia.orgchemeurope.com This reaction forms the P-C bond through a quaternization process, where the phosphorus atom of the triphenylphosphine acts as a nucleophile, attacking the aryl halide. The nickel catalyst is essential for facilitating this otherwise difficult arylation reaction. A similar method has been developed for the synthesis of tetraphenylphosphonium bromide from triphenylphosphine and bromobenzene using a mixed nickel-zinc catalyst system under high-temperature, solvent-free conditions. google.com

Green Chemistry Approaches to Tetraphenylphosphanium Hydroiodide Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of phosphonium salts. These approaches aim to reduce energy consumption, minimize waste, and avoid the use of hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov For the synthesis of phosphonium salts, this technique dramatically reduces reaction times from hours or days to mere minutes. biomedres.us For example, the preparation of various benzyltriphenylphosphonium bromides has been successfully achieved in 30 minutes using microwave heating at 60 °C, yielding quantitative results. biomedres.us This efficiency represents a significant improvement over conventional heating methods and highlights a potential green pathway for synthesizing tetraphenylphosphonium salts. biomedres.us

Visible-Light-Induced Reactions: A novel and green strategy involves the use of visible light to induce the cyclization of aryl phosphines, leading to π-conjugated phosphonium salts. chemrxiv.orgchemrxiv.org This method is transition-metal-free and uses air as the oxidant, which enhances its environmental credentials and atom economy. chemrxiv.orgchemrxiv.org While demonstrated for producing polycyclic structures, the underlying principle of forming C–P bonds under benign conditions could inspire future green syntheses of simpler quaternary phosphonium salts.

Solvent-Free Synthesis: Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. A patented method for preparing tetraphenylphosphonium bromide employs a non-solvent, or solvent-free, approach. The reaction between triphenylphosphine and bromobenzene is conducted at high temperatures (160–260 °C) in the presence of a catalyst, avoiding the need for a solvent medium and simplifying product workup. google.com This method minimizes solvent waste, a significant environmental benefit.

Advanced Crystallography and Crystal Engineering of Tetraphenylphosphanium Hydroiodide Systems

Single-Crystal X-ray Diffraction Studies of Tetraphenylphosphanium Systems

For the tetraphenylphosphanium hydroiodide system, a single-crystal X-ray diffraction study is essential to determine the precise coordinates of each atom in the asymmetric unit, the conformation of the tetraphenylphosphanium cation, and the nature of the interactions between the cation and the iodide anion. Although a specific entry for tetraphenylphosphonium (B101447) iodide exists within the Cambridge Structural Database (CSD), a comprehensive, publicly available analysis of its crystal structure is not readily found in the primary literature. The CSD is a central repository for the three-dimensional structural data of small molecules obtained from crystallographic analysis. wikipedia.orgresearchgate.netcam.ac.uk

A typical single-crystal X-ray diffraction analysis yields a set of crystallographic data that precisely describes the crystal structure. The kind of information that would be obtained for tetraphenylphosphanium hydroiodide is detailed in the table below.

Crystallographic ParameterDescription
Chemical FormulaThe elemental composition of the compound (C24H20IP).
Formula WeightThe mass of one mole of the compound.
Crystal SystemThe symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
VolumeThe volume of the unit cell.
ZThe number of formula units per unit cell.
Density (calculated)The calculated density of the crystal.

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, even though they are chemically identical. The formation of a particular polymorph is often influenced by crystallization conditions such as the choice of solvent, temperature, and pressure.

Currently, there is a notable absence of comprehensive studies in the published literature specifically detailing the polymorphism of tetraphenylphosphanium hydroiodide. While research on related compounds, such as tetraphenylphosphonium bromide, has shown the formation of different solvated and non-solvated crystal forms depending on the crystallization solvent (e.g., water or dichloromethane/n-hexane mixtures), similar systematic investigations for the iodide salt have not been reported. nih.gov The study of polymorphism is crucial as different crystalline arrangements could influence the material's properties and its potential applications. Further research into the crystallization of tetraphenylphosphanium hydroiodide from a variety of solvents and under different thermodynamic and kinetic conditions would be necessary to explore its potential polymorphic landscape.

Supramolecular Assembly in the Solid State

The crystal structure of tetraphenylphosphanium hydroiodide is dictated by the principles of supramolecular assembly, where non-covalent interactions organize the constituent ions into a stable, three-dimensional array. In this ionic compound, the primary forces are the electrostatic attractions between the positively charged tetraphenylphosphanium cation ([PPh4]+) and the negatively charged iodide anion (I-).

Rational Design of Crystalline Architectures via Crystal Engineering Principles

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The tetraphenylphosphanium cation and the iodide anion can be considered as versatile building blocks for the construction of more complex supramolecular architectures.

The tetraphenylphosphanium cation is often used in crystal engineering due to its well-defined size, shape, and ability to direct the crystallization of complex anions. Its bulky nature can create voids or channels within the crystal lattice that can accommodate guest molecules.

Coordination Chemistry of Tetraphenylphosphanium As a Counterion and Ligand

Role of Tetraphenylphosphanium as a Non-Coordinating Counterion

The primary role of the tetraphenylphosphanium cation in coordination chemistry is that of a large, non-coordinating counterion. Its size and low charge density minimize unwanted interactions with the coordination sphere of a metal complex, allowing the intrinsic properties of the complex to be studied.

The bulky nature of the tetraphenylphosphanium cation is crucial for the crystallization and stabilization of reactive anionic metal complexes and intermediates. By effectively separating these anionic species in the crystal lattice, it prevents decomposition pathways that might occur through close contact. This steric shielding is essential for the isolation of novel coordination compounds. For instance, the use of large counterions like [PPh₄]⁺ is a common strategy in the synthesis of unusual polyphosphorus compounds, where it can stabilize highly reactive species such as heavy tetraphospholide anions. nih.gov

Although considered non-coordinating, the tetraphenylphosphanium cation can influence the coordination geometry and electronic structure of metal complexes through subtle, long-range electrostatic interactions and crystal packing effects. nih.gov In the crystal structure of bis(tetraphenylphosphonium) tetrachloridocobaltate(II), the [PPh₄]⁺ cations are linked by weak C-H···π interactions, forming supramolecular dimers. nih.gov These cations then interact with the [CoCl₄]²⁻ anions via weak C-H···Cl hydrogen bonds. nih.gov These interactions can lead to distortions in the geometry of the anionic complex.

ComplexMetal IonCounterionCoordination GeometryReference
(C₂₄H₂₀P)₂[CoCl₄]Co(II)[C₂₄H₂₀P]⁺Distorted Tetrahedral nih.gov
Copper(II) Complex 1Cu(II)SO₄²⁻Square-Pyramidal mdpi.com
Copper(II) Complex 2Cu(II)NO₃⁻Square-Planar mdpi.com

Tetraphenylphosphanium in Template Synthesis for Coordination Compounds

The tetraphenylphosphanium cation can act as a structure-directing agent, or template, in the synthesis of coordination compounds, particularly coordination polymers. researchgate.net In a template reaction, a cation or molecule guides the assembly of a larger structure around it. libretexts.org The size and shape of the [PPh₄]⁺ cation can influence the resulting framework topology of the coordination polymer.

In the synthesis of lanthanoid anilate coordination polymers, the presence of the [PPh₄]⁺ countercation had a distinct structure-directing effect. researchgate.net With the larger lanthanum(III) ion, a 3D diamondoid (dia) network was formed. researchgate.net In contrast, with the smaller europium(III) and dysprosium(III) ions, 2D square grid (sql) networks were obtained. researchgate.net This demonstrates that the interplay between the size of the lanthanoid ion and the shape of the tetraphenylphosphonium (B101447) counterion dictates the final architecture of the coordination polymer.

Lanthanoid IonResulting Network TopologyReference
La(III)3D diamondoid (dia) researchgate.net
Eu(III)2D square grid (sql) researchgate.net
Dy(III)2D square grid (sql) researchgate.net

Interactions with Transition Metal Centers in Organometallic Systems

While primarily a counterion, the phenyl groups of the tetraphenylphosphanium cation can engage in weak interactions with transition metal centers. These interactions, though not as strong as formal coordination bonds, can be significant in organometallic systems. Phosphorus-containing ligands are of great importance in coordination chemistry and homogeneous catalysis. mdpi.com

The interactions can be of the cation-π type, where the positive charge of a metal center is attracted to the electron-rich phenyl rings of the [PPh₄]⁺ cation. Furthermore, metallophilic interactions, such as those observed between closed-shell metal ions like Au(I), Ag(I), and Cu(I), can be influenced by the surrounding ligands and counterions. cardiff.ac.uk The presence of bulky ligands and counterions can affect the distances between metal centers and thus the strength of these metallophilic interactions. cardiff.ac.uk In some cases, weak C-H···metal interactions can also be observed, further demonstrating that the "non-coordinating" tetraphenylphosphanium cation is not entirely passive in the coordination sphere.

Catalytic Applications and Mechanistic Aspects of Tetraphenylphosphanium Hydroiodide

Phase-Transfer Catalysis in Heterogeneous and Homogeneous Systems

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or a liquid-liquid system. bohrium.comrsc.org The catalyst, a phase-transfer agent, transports one reactant from its native phase into the other phase where the reaction can proceed. Quaternary phosphonium (B103445) salts, including tetraphenylphosphonium (B101447) iodide, are widely recognized for their efficacy as phase-transfer catalysts due to their excellent thermal and chemical stability. bohrium.com

The primary mechanism by which tetraphenylphosphonium iodide functions as a phase-transfer catalyst involves the large, lipophilic tetraphenylphosphonium cation, [P(C₆H₅)₄]⁺. researchgate.net This cation is capable of forming a stable, lipophilic ion pair with an anion, in this case, the iodide ion (I⁻) or another anion present in the reaction mixture. This ion pair can then readily dissolve in organic solvents. researchgate.netnih.gov

In a typical scenario, such as a reaction between an aqueous solution of an inorganic salt and an organic substrate dissolved in a non-polar solvent, the tetraphenylphosphonium cation encapsulates the anion from the aqueous phase. The resulting lipophilic complex is soluble in the organic phase, effectively shuttling the anion across the phase boundary where it can react with the organic substrate. nih.gov This process is crucial for a variety of reactions, including nucleophilic substitutions and oxidations. nih.gov The process can be described for both solid-liquid and liquid-liquid systems:

Solid-Liquid Phase-Transfer Catalysis (SLPTC): The tetraphenylphosphonium cation reacts with a solid nucleophilic salt at or near the solid-liquid interface, forming an ion pair that is soluble in the organic phase. This ion pair then reacts with the organic substrate in the liquid phase. rsc.org

Liquid-Liquid Phase-Transfer Catalysis (LLPTC): The cation facilitates the transfer of an anion from an aqueous phase to an organic phase, enabling the reaction to occur in the organic layer.

While effective, it has been noted that iodide-containing catalysts can sometimes lead to catalyst poisoning. This is attributed to the strong association between the quaternary salt and the iodide ion, which may hinder the transfer of other desired nucleophilic anions. rsc.org

Catalytic Activity in Organic Transformations

Beyond its role as a phase-transfer catalyst, tetraphenylphosphonium iodide and its analogues have been investigated for their catalytic activity in a range of organic reactions. The bulky cation can influence reaction mechanisms and the iodide anion can participate directly in catalytic cycles.

Tetraphenylphosphonium salts have been utilized as additives in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. nih.gov The Heck reaction is a fundamental carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene using a palladium catalyst. evitachem.com While tetraphenylphosphonium chloride has been shown to enhance yields in Heck reactions, the iodide counterpart is also considered valuable in these processes. nih.gov

The role of tetraphenylphosphonium iodide in these reactions is often multifaceted:

Phase-Transfer Agent: As in other systems, it can act as a phase-transfer catalyst, increasing the solubility of anionic species in the organic reaction medium. A patent for the preparation of (1,2,4)-triazolo(4,3-a)pyridines via cross-coupling reactions lists tetraphenylphosphonium iodide as a suitable phase-transfer catalyst to increase the concentration of the active boronate and accelerate transmetallation to the palladium center. google.com

Source of Iodide: The iodide anion itself can play a crucial role. Iodide is a better leaving group and can participate in halide exchange with the aryl halide substrate, potentially accelerating the oxidative addition step in the catalytic cycle. In some cases, the use of sodium iodide in Heck reactions has been shown to be beneficial. gla.ac.uk

Stabilizing Additive: Tetraarylphosphonium cations are also thought to act as additives that can stabilize palladium catalyst intermediates. nih.gov

A study on the direct catalytic conversion of white phosphorus (P₄) and aryl iodides into triarylphosphines and tetraarylphosphonium salts using a visible-light photoredox catalyst highlights the formation of tetraphenylphosphonium iodide as a valuable product. nih.gov This underscores the stability and relevance of this phosphonium salt in the context of organophosphorus chemistry and catalysis.

While direct evidence for the use of tetraphenylphosphonium iodide in polycyclization reactions is limited in the available literature, closely related analogues have demonstrated significant utility in this area. Specifically, tetraphenylphosphonium tetrafluoroborate (B81430) is known to promote epoxide-initiated cation-olefin polycyclization reactions. researchgate.netevitachem.com These reactions are powerful tools for the synthesis of complex polycyclic molecules, mimicking biosynthetic pathways. tesisenred.net

The proposed mechanism involves the stabilization of cationic intermediates by the tetraphenylphosphonium cation. researchgate.netevitachem.com The bulky, non-coordinating nature of the cation helps to create a reactive, yet stable environment for the cyclization cascade to occur. The efficiency of this process is also attributed to the ability of hexafluoroisopropanol, often used as a solvent, to work in concert with the phosphonium salt to stabilize the developing positive charge. researchgate.net

Given that the primary role in this catalytic system is attributed to the cation, it is plausible that tetraphenylphosphonium iodide could also facilitate such transformations, although the specific influence of the iodide counter-ion would need to be considered. Other phosphonium salts have also been used as catalysts for the stereospecific construction of complex fused heterocyclic skeletons. epfl.ch

The hydrochlorination of acetylene (B1199291) to produce vinyl chloride is a large-scale industrial process. Due to the environmental toxicity of the traditionally used mercuric chloride catalyst, there is significant research into developing mercury-free alternatives. Supported ionic liquid catalysts, particularly those involving phosphonium salts, have emerged as promising candidates.

A detailed study on a nonmetal catalyst for acetylene hydrochlorination utilized tetraphenylphosphonium bromide (TPPB) supported on activated carbon. nih.gov The findings from this study provide strong insights into the likely catalytic role of the analogous iodide salt.

The TPPB-based catalyst exhibited high activity and stability, with key findings applicable to the general mechanism for tetraphenylphosphonium halides:

The catalyst strongly adsorbs hydrogen chloride (HCl) but has weak adsorption for acetylene and the vinyl chloride product. This preferential adsorption is crucial for the reaction mechanism. nih.gov

Density functional theory (DFT) calculations suggest that the activation energy for acetylene hydrochlorination is significantly lowered by the phosphonium salt catalyst. nih.gov

The catalytic cycle involves the activation of the H-Cl bond through interaction with the anion (bromide in this case) of the phosphonium salt. Subsequently, the activated acetylene undergoes the addition of the hydrogen and chloride. nih.gov

The table below summarizes the performance of the tetraphenylphosphonium bromide catalyst, which serves as a model for the potential of the iodide version.

Table 1: Catalytic Performance of Supported Tetraphenylphosphonium Bromide in Acetylene Hydrochlorination

Catalyst Loading Reaction Temperature (°C) Acetylene GHSV (h⁻¹) V(HCl)/V(C₂H₂) Ratio Max. Acetylene Conversion (%) VCM Selectivity (%)
15% TPPB/SAC 220 30 1.15 97.1 >99.5

GHSV: Gas Hourly Space Velocity; VCM: Vinyl Chloride Monomer; SAC: Spherical Activated Carbon. Data sourced from nih.gov.

Given this mechanism, it is highly probable that tetraphenylphosphonium iodide would also serve as an effective catalyst for this transformation, with the iodide anion playing a similar role to the bromide in activating the HCl molecule.

Onium salts, including phosphonium, iodonium, and sulfonium (B1226848) salts, are a well-established class of photoinitiators, particularly for cationic polymerization. bohrium.comnih.govarkema.com Upon exposure to UV light, these salts can generate species that initiate polymerization. However, the literature presents conflicting information regarding the activity of tetraphenylphosphonium iodide specifically.

One source explicitly states that, unlike other tetraphenylphosphonium salts such as the chloride or tetrafluoroborate derivatives, tetraphenylphosphonium iodide does not exhibit photoinitiation activity for the polymerization of vinyl monomers. evitachem.com Conversely, a US patent lists tetraphenylphosphonium iodide among other phosphonium salts as a potential polymerization initiator. justia.com

The general mechanism for onium salt photoinitiation involves either direct photolysis or sensitized decomposition to produce reactive species. nih.govnih.gov For cationic polymerization, photolysis generates a Brønsted acid which then initiates the ring-opening of monomers like epoxides or vinyl ethers. arkema.com This process can also involve a "dark cure," where the acid generated remains active even after the light source is removed. arkema.com In some systems, onium salts are used as part of a multi-component system to initiate free-radical polymerization. rsc.org

Given the conflicting reports, the utility of tetraphenylphosphonium iodide as a photoinitiator may be highly dependent on the specific reaction system, including the monomer, co-initiators, and sensitizers present.

Mechanistic Insights into Tetraphenylphosphanium-Mediated Catalysis

The catalytic activity of tetraphenylphosphanium hydroiodide, often in conjunction with a co-catalyst, is rooted in a synergistic effect between the tetraphenylphosphanium cation and the iodide anion. This is particularly evident in the well-studied cycloaddition of carbon dioxide to epoxides and the synthesis of oxazolidinones from isocyanates and epoxides. The underlying mechanism generally involves the nucleophilic ring-opening of the epoxide by the iodide ion, a process that is often facilitated by the phosphonium cation.

A proposed general mechanism for the cycloaddition of CO2 to epoxides, catalyzed by systems such as zinc bromide (ZnBr2) and tetraphenylphosphanium iodide (Ph4PI), begins with the activation of the epoxide. The Lewis acidic zinc center coordinates to the oxygen atom of the epoxide ring, thereby polarizing the C-O bonds and rendering the epoxide more susceptible to nucleophilic attack. The iodide anion, a potent nucleophile, then attacks one of the carbon atoms of the activated epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate. This intermediate subsequently reacts with carbon dioxide, and an intramolecular cyclization releases the cyclic carbonate product and regenerates the catalyst.

In the synthesis of oxazolidinones, tetraarylphosphonium salts (TAPS), including tetraphenylphosphanium hydroiodide, are effective catalysts for the [3 + 2] coupling of isocyanates and epoxides. Mechanistic studies suggest that the reaction is initiated by the formation of halohydrin intermediates through the ring-opening of the epoxide by the halide. Furthermore, it is proposed that a ylide, generated from the tetraarylphosphonium salt, plays a crucial role in the subsequent reaction with the isocyanate, leading to the formation of the oxazolidinone ring. The efficiency of this transformation is notably enhanced when the bromide counterion is replaced with iodide, highlighting the superior nucleophilicity of the latter. researchgate.net

The catalytic performance of the ZnBr2–Ph4PI system in the synthesis of cyclic carbonates from terminal epoxides and carbon dioxide has been systematically investigated. The findings from these studies offer valuable insights into the roles of the different components of the catalytic system and the influence of various reaction parameters.

Table 1: Effect of Different Phosphonium Salts on the Conversion of Propylene (B89431) Oxide (PO) and Turnover Frequency (TOF)

Catalyst System PO Conversion (%) TOF (h⁻¹)
ZnBr₂–Ph₄PI 98.2 2455
ZnBr₂–Bu₄PBr 96.5 2413
ZnBr₂–Ph₃P No reaction -
ZnBr₂–Bu₃PO No reaction -
ZnBr₂–Ph₃PO No reaction -

Reaction conditions: PO (100 mmol), catalyst (ZnBr₂: 0.04 mmol), T = 130 °C, initial CO₂ pressure = 2.5 MPa, reaction time = 1 h. researchgate.net

The data clearly indicates that the presence of the halide ion in the phosphonium salt is essential for the catalytic activity, as systems with triphenylphosphine (B44618) or phosphine (B1218219) oxides showed no reaction. researchgate.net Among the halide-containing phosphonium salts, tetraphenylphosphanium iodide, in combination with zinc bromide, exhibited the highest activity. researchgate.net

Further optimization of the reaction conditions revealed that the molar ratio of Ph4PI to ZnBr2 significantly impacts the catalytic activity. The conversion of propylene oxide increases with the molar ratio up to a certain point, beyond which the effect plateaus. The reaction is also sensitive to temperature and CO2 pressure, with optimal conditions identified for maximizing the yield of the cyclic carbonate. researchgate.net

A noteworthy finding is the inhibitory effect of water on the reaction. Even trace amounts of water can lead to a significant decrease in the reactivity of the ZnBr2–Ph4PI catalytic system. This observation underscores the importance of anhydrous conditions for achieving high efficiency in this transformation. researchgate.net

Based on these experimental observations, a plausible reaction mechanism for the ZnBr2–Ph4PI catalyzed cycloaddition of CO2 to epoxides has been proposed. This mechanism highlights the dual role of the catalytic system, where the zinc bromide acts as a Lewis acid to activate the epoxide, and the tetraphenylphosphanium iodide serves as a source of the nucleophilic iodide ion that initiates the ring-opening. The regenerated catalyst then participates in the next catalytic cycle.

Supramolecular Chemistry and Anion Recognition with Tetraphenylphosphanium Systems

Host-Guest Interactions Involving the Tetraphenylphosphanium Cation

Host-guest chemistry involves the formation of defined structural complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by noncovalent forces. The tetraphenylphosphanium cation can act as a guest, interacting with various molecular hosts.

A notable example is the interaction of the TPP cation with p-sulfonatocalix nih.govarene. Calixarenes are macrocyclic host molecules with a cup-shaped cavity capable of encapsulating guest species. researchgate.net In a multi-component system, the p-sulfonatocalix nih.govarene penta-anion has been shown to act as a host for guest species including the tetraphenylphosphonium (B101447) cation. researchgate.net The formation of these host-guest complexes is confirmed by techniques such as ¹H NMR spectroscopy. researchgate.net The stability of such assemblies is governed by a combination of factors, including electrostatic interactions between the cationic guest and the anionic host, as well as weaker interactions involving the phenyl groups of the TPP cation. These smaller sulfonated calixarenes typically adopt a cone-shaped conformation, which allows them to bind a variety of guest species within their cavities, leading to the formation of 1:1 host-guest supermolecules. researchgate.net

The principles of cationic guest recognition are further illustrated by other systems, such as the encapsulation of dicationic cycloparaphenylene ( nih.govCPP²⁺) by a larger, neutral cycloparaphenylene ( chem8.orgCPP). This interaction, driven by charge-transfer and π-π interactions, highlights the significant role that positive charges play in enhancing binding affinity within host-guest complexes. nih.gov

Anion Recognition by Tetraphenylphosphanium-Based Receptors

Anion recognition is a central theme in supramolecular chemistry, with applications ranging from sensing to transport and catalysis. Receptors based on the tetraphenylphosphanium scaffold or its derivatives can recognize and bind anions through various noncovalent interactions. While the TPP cation itself is often considered a weakly coordinating counterion, its structural framework is a foundation for designing more complex receptors. The positive charge on the phosphorus atom influences the electronic nature of the entire molecule, making the attached phenyl groups key players in anion binding.

Role of Noncovalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Anion-π Interactions)

The binding of anions by tetraphenylphosphanium-based systems is mediated by a suite of noncovalent interactions.

Anion-π Interactions: This noncovalent force occurs between an anion and an electron-deficient aromatic ring. The positively charged phosphorus atom in TPP withdraws electron density from the attached phenyl rings, making them electron-deficient and capable of engaging in anion-π interactions. A specific and potent version of this is the anion–π⁺ interaction, which has been shown to effectively modulate the emission behavior of phosphonium (B103445) salts. nih.gov In these systems, the interaction can induce a "heavy atom effect," particularly with halide anions like iodide, which promotes the formation of triplet states and can lead to thermally activated delayed fluorescence (TADF) or room-temperature phosphorescence. nih.gov The strength of this interaction, and consequently the photophysical properties of the material, can be tuned by changing the anion. nih.gov

Halogen Bonding: Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, such as an anion. While not an intrinsic feature of the simple TPP cation, functionalizing the tetraphenyl scaffold with halogen bond donors (e.g., iodotriazoles on a tetraphenylethene core) creates powerful anion receptors. nih.govnih.gov In these systems, multiple C–I···X⁻ (where X is a halide anion) interactions can cooperatively bind the anion in a specific geometry, such as the square planar coordination observed for chloride and iodide. researchgate.net

Selective Anion Binding and Sensing Strategies

The development of receptors for the selective binding of specific anions is a major goal in supramolecular chemistry. Systems based on the tetraphenylphosphanium architecture leverage the aforementioned noncovalent interactions to achieve selectivity and to signal the binding event.

One effective strategy is anion-coordination-induced aggregation . Receptors built on a tetraphenylethene (TPE) framework, which is structurally related to TPP, can be functionalized with halogen bond donors. nih.govnih.gov These molecules are often weakly emissive in solution. However, the binding of an anion, such as chloride, through halogen bonding can drive the self-assembly of the receptors into nanoscale aggregates. nih.govnih.gov This aggregation restricts intramolecular rotations within the TPE core, leading to a significant "turn-on" luminescence response, a phenomenon known as aggregation-induced emission (AIE). nih.govnih.gov This mechanism can be sensitive enough to detect chloride at parts-per-billion concentrations. nih.govnih.gov

Another approach involves creating ion-pair receptors . Here, the receptor is designed with distinct binding sites for both the anion and its accompanying cation. This dual recognition can enhance binding affinity and modulate selectivity. For instance, a tripodal receptor featuring squaramide groups (for anion binding) and a cation binding site can switch its selectivity between acetate (B1210297) and sulfate (B86663) anions depending on the extraction conditions (solid-liquid vs. liquid-liquid). nih.gov

Furthermore, photoswitchable receptors have been developed using geometric isomers of doubly substituted TPE derivatives. The presence of a coordinating halide anion can modulate the photostationary state of these molecules, allowing for external control over anion binding and release. nih.govnih.gov

The binding affinities of various anions to different receptor types have been quantified, revealing the influence of both the anion's properties and the receptor's design.

Self-Assembly Processes Directed by Tetraphenylphosphanium Architecture

Self-assembly is the spontaneous organization of individual components into ordered structures, guided by noncovalent interactions. The defined, bulky, and symmetric shape of the tetraphenylphosphanium cation allows it to act as a structural template or building block in the formation of complex supramolecular architectures.

The concept of using a molecule to guide the formation of a larger structure is known as template-assisted self-assembly. researchgate.net While the TPP cation itself is a simple template, more complex systems demonstrate how specific molecular information can direct assembly. For instance, soluble metal-organic assembly (MOA) fragments can act as dynamic chemical templates during the formation of metal-organic frameworks (MOFs), creating materials with hierarchical pore structures. nih.gov The template guides the growth of the framework around it and is later removed, leaving a void with a specific size and shape. nih.gov The predictable geometry and interaction modes of the TPP cation allow it to play a similar, albeit less complex, templating role in the crystallization of various salts.

Table of Compounds Mentioned

Materials Science Applications and Functional Materials Development

Integration of Tetraphenylphosphanium Hydroiodide in Advanced Materials

The large size of the tetraphenylphosphonium (B101447) cation plays a crucial role. It can effectively block the ingress of environmental stressors like moisture and oxygen, and also prevent the escape of volatile components from the perovskite structure, thereby enhancing the material's stability. mdpi.com Research has shown that using organic phosphonium (B103445) salts, as opposed to the more common ammonium (B1175870) salts, can be advantageous due to the larger size of the phosphonium cation. mdpi.com

In one study, the use of methyltriphenylphosphonium (B96628) iodide (MTPPI), a derivative, as a passivation additive for mixed cation perovskites resulted in improved efficiency and stability. The MTPPI donates iodide anions to fill halide vacancies and the bulky cation (MTPP+) provides a protective barrier. mdpi.com Similarly, other phosphonium salts like tributyl(methyl)phosphonium iodide (TPI) have been shown to convert perovskite grain boundaries into more robust, water-insoluble one-dimensional perovskite structures, significantly enhancing the device's long-term stability under light stress. nsf.gov

The table below summarizes the performance improvements in perovskite solar cells upon the integration of phosphonium iodide compounds.

Phosphonium Additive Perovskite Type Key Improvement(s) Reference
Methyltriphenylphosphonium iodide (MTPPI)RbCsMAFA-PbIBrImproved efficiency and stability through grain boundary passivation and formation of a molecular sealing layer. mdpi.com
Tetrabutylphosphonium (B1682233) iodide (B₄PI)MAPbI₃Enhanced crystal quality, leading to a significant increase in Power Conversion Efficiency (PCE). nih.gov
Tributyl(methyl)phosphonium iodide (TPI)MAPbI₃Formation of a stable 1D perovskite structure at grain boundaries, improving resistance to water, heat, and light. nsf.gov

Role in the Synthesis of Functional Organic and Inorganic Materials

Tetraphenylphosphanium hydroiodide and its analogues serve as important precursors and modifying agents in the synthesis of a variety of functional materials. Their primary role is often to influence the crystallization process and final morphology of the target material, which in turn dictates its performance.

In the context of perovskite solar cells, the addition of phosphonium salts to the precursor solution is a key strategy for controlling the quality of the perovskite thin film. nih.gov For instance, the incorporation of tetrabutylphosphonium iodide (B₄PI) into a methylammonium (B1206745) lead iodide (MAPbI₃) precursor solution was found to enhance the quality of the resulting perovskite crystals. nih.gov By optimizing the concentration of the phosphonium salt, researchers can achieve superior film morphology and crystallinity, which are crucial for efficient charge transport and high-performance solar cells. mdpi.comnih.gov

Research has demonstrated that varying the concentration of additives like methyltriphenylphosphonium iodide (MTPPI) in the synthesis of fully inorganic CsPbIBr₂ perovskite can strongly affect the film and crystal morphology, leading to a relative performance increase of about 50%. mdpi.com The bulky organic cations can act as templates or grain growth modulators during the perovskite crystallization phase.

The versatility of phosphonium salts is also evident in their application in different synthesis methods. For example, tetraphenylphosphonium chloride (TPPCl), a related halide salt, has been used in a two-step synthesis of methylammonium lead iodide by applying it on top of the lead iodide (PbI₂) precursor film. mdpi.com This demonstrates the adaptability of these compounds to various fabrication protocols for creating high-quality functional inorganic films.

The following table details the impact of specific phosphonium compounds on the synthesis and resulting properties of perovskite materials.

Compound Material Synthesized Role in Synthesis Resulting Property Reference
Tetrabutylphosphonium iodide (B₄PI)MA₉₈.₅(B₄PI)₁.₅PbI₃Additive in precursor solutionFormation of high-quality perovskite grains nih.gov
Methyltriphenylphosphonium iodide (MTPPI)CsPbIBr₂Passivating and stabilizing agent; morphology modifier50% relative increase in performance mdpi.com
Tetraphenylphosphonium chloride (TPPCl)Methylammonium lead iodide (MAPI)Applied on PbI₂ film in a two-step synthesisFacilitated MAPI formation mdpi.com

Research into Ionic Conductors and Electrolytes

The investigation of phosphonium-based salts, including tetraphenylphosphanium hydroiodide derivatives, extends to their use as ionic conductors and electrolytes, particularly for next-generation battery technologies like all-solid-state batteries. nih.gov These applications leverage the high ionic conductivity and electrochemical stability of phosphonium-based ionic liquids (ILs) and polyelectrolytes (PILs). mdpi.com

Phosphonium-based ILs are considered promising for lithium-ion batteries because they can be designed to have high thermal, chemical, and electrochemical stability. mdpi.com They can be incorporated into polymer matrices, such as polyethylene (B3416737) oxide (PEO), to form gel or solid-state electrolytes. These electrolytes aim to replace flammable liquid electrolytes, thereby improving battery safety. mdpi.commdpi.com The addition of phosphonium ILs can enhance ionic conductivity, though it may sometimes compromise mechanical strength. mdpi.com

Research into phosphonium-based electrolytes has explored various strategies to optimize performance. For example, electrolytes based on the trimethyl(isobutyl)phosphonium cation combined with the bis(fluorosulfonyl)imide (FSI) anion have shown promising electrochemical behavior, even at high lithium salt concentrations. rsc.org Another study on gelled electrolytes used a trihexyl(tetradecyl)phosphonium-based IL within a polymer network, demonstrating the versatility of these materials. researchgate.net

The development of solid-state electrolytes is a critical step towards enabling the use of high-capacity anodes like lithium metal. mdpi.com While much research has focused on lithium and sodium-ion systems, potassium-based systems are also gaining attention. nih.govnih.gov For instance, the phosphidosilicate KSi₂P₃ has been identified as a fast potassium-ion conductor, highlighting the potential of phosphorus-containing compounds in diverse solid-state electrolyte systems. nih.gov Although not directly involving tetraphenylphosphanium, this research underscores the broader importance of phosphide (B1233454) and phosphonium-based materials in the field of ionic conductors.

The table below presents ionic conductivity data for various phosphonium-based and related electrolyte systems.

Electrolyte System Conductivity (S cm⁻¹) Temperature (°C) Application Reference
PEO + LLZTO + TBPHP IL2.51 × 10⁻⁴30Lithium-ion Batteries mdpi.com
PEO + LLZTO + TBPHP IL9.39 × 10⁻⁴50Lithium-ion Batteries mdpi.com
Na₃YCl₆0.77 × 10⁻³ (0.77 mS cm⁻¹)27 (300 K)Sodium-ion Batteries nih.gov
Na₃YBr₆0.44 × 10⁻³ (0.44 mS cm⁻¹)27 (300 K)Sodium-ion Batteries nih.gov
KSi₂P₃2.6 × 10⁻⁴25Potassium-ion Batteries nih.gov

Theoretical and Computational Chemistry Studies on Tetraphenylphosphanium Hydroiodide

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comyoutube.comyoutube.com It is a widely used tool for calculating the properties of molecules and materials, based on the principle that the energy of the system is a unique functional of the electron density. youtube.com DFT calculations can accurately predict molecular geometries, interaction energies, and various electronic properties, making it invaluable for studying ionic systems like tetraphenylphosphanium hydroiodide. youtube.comyoutube.com

For tetraphenylphosphonium-based salts, DFT is instrumental in dissecting the complex interplay of forces that define their chemical and physical behavior. These calculations allow for a detailed analysis of the electronic structure, revealing how electrons are distributed within the large tetraphenylphosphonium (B101447) cation and how this distribution is influenced by the presence of the iodide anion. researchgate.netresearchgate.net By mapping the electron density and related properties, researchers can understand the nature and strength of the interactions between the ionic counterparts. researchgate.net

The interaction between the bulky, delocalized tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and the spherical iodide anion (I⁻) is multifaceted. DFT calculations can precisely model these interactions, which go beyond simple electrostatic attraction.

Furthermore, DFT is used to determine the charge distribution across the ions. While the formal charges are +1 for the cation and -1 for the anion, the actual charge is distributed over the atoms within each ion. Methods like Natural Population Analysis (NPA) or CHelpG (Charges from Electrostatic Potentials using a Grid based method) can be derived from DFT results to assign partial charges to each atom. rsc.org These analyses typically show that the positive charge on the phosphonium (B103445) cation is not solely located on the central phosphorus atom but is delocalized over the entire phenyl framework. acs.org This charge delocalization is a key factor influencing the cation's interaction with the iodide anion and surrounding molecules. acs.org

A summary of the types of interactions that can be predicted using DFT for tetraphenylphosphanium hydroiodide is presented below.

Interaction TypeDescriptionPredicted Significance in TPP-Hydroiodide
Coulombic Attraction The primary electrostatic force between the positively charged [P(C₆H₅)₄]⁺ cation and the negatively charged I⁻ anion.Dominant interaction governing the formation of the salt.
C-H···Anion Hydrogen Bonds Weak hydrogen bonds formed between the hydrogen atoms of the phenyl rings and the iodide anion.Important for determining the specific crystal packing and stabilizing the solid-state structure. researchgate.nethw.ac.uk
Anion-π Interactions Interaction between the iodide anion and the electron-rich π-system of the phenyl rings.Contributes to the overall lattice energy and influences the orientation of the ions.
van der Waals Forces Dispersion forces between the large organic cation and the anion.Significant due to the large surface area of the tetraphenylphosphonium cation.

Molecular Dynamics Simulations of Solvation Effects and Anion Coordination

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes such as solvation, diffusion, and conformational changes. arxiv.orgnih.gov

For tetraphenylphosphanium hydroiodide, MD simulations are particularly useful for understanding its behavior in solution. These simulations can model how solvent molecules arrange themselves around the tetraphenylphosphonium cation and the iodide anion, a process known as solvation. The simulations track the trajectories of all particles, allowing for the calculation of structural and dynamic properties of the solution. nih.gov

To accurately model the interactions, especially the complex electronic effects in ionic systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. nih.gov In this method, the most critical part of the system (e.g., the ions and their immediate solvent shell) is treated with a high-level quantum mechanical method like DFT, while the rest of the solvent is modeled using a more computationally efficient classical force field (MM). nih.gov This allows for a balance between accuracy and computational cost, enabling the simulation of large systems over meaningful timescales.

Key aspects that can be studied with MD simulations include:

Anion Coordination: MD simulations can reveal the coordination number and geometry of the iodide anion around the cation and vice-versa. It can also show the arrangement of solvent molecules in the first and subsequent solvation shells around each ion.

Solvation Free Energy: The energy change associated with dissolving the salt in a solvent can be calculated, providing insight into its solubility.

Dynamic Properties: Properties such as the diffusion coefficients of the ions and the residence time of solvent molecules in the solvation shells can be determined, offering a picture of the solution's dynamics at the molecular level. arxiv.org

Simulations of related systems, such as other halides in aqueous solutions, show that both equilibrium and non-equilibrium solvation dynamics occur on different timescales, from sub-picosecond inertial movements to slower diffusive rearrangements. arxiv.org In the context of tetraphenylphosphanium hydroiodide, the bulky, hydrophobic nature of the cation and the properties of the iodide anion would significantly influence these dynamics. psu.edu

Crystal Structure Prediction (CSP) for Polymorph Screening

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the possible crystal packing arrangements (polymorphs) of a molecule from its chemical diagram alone. rsc.org The process involves generating a vast number of plausible crystal structures and then ranking them based on their calculated lattice energies. rsc.org This theoretical screening is crucial in materials science and pharmaceutical development, as different polymorphs of a compound can have distinct physical properties, such as solubility, stability, and melting point. nih.goveuropeanpharmaceuticalreview.com

The challenge of CSP increases with molecular flexibility and the complexity of intermolecular interactions, making organic salts like tetraphenylphosphanium hydroiodide interesting yet difficult targets. acs.orguni.lu The methodology typically involves:

Generation of Crystal Packings: A search algorithm generates thousands to millions of potential crystal structures in various space groups.

Energy Minimization: The lattice energy of each generated structure is calculated and minimized. This is often done using a hierarchical approach, starting with computationally cheaper force fields and refining the most promising candidates with more accurate, but computationally expensive, quantum mechanical methods like DFT. rsc.org

The final output is a crystal energy landscape, which plots the relative energy of the predicted polymorphs. The structures with the lowest energies are the most likely to be observed experimentally. rsc.org For tetraphenylphosphonium salts, polymorphism is a known phenomenon. For example, tetraphenylphosphonium perrhenate(VII) has been found to exist in at least two different polymorphic forms. This underscores the importance of CSP in identifying and characterizing potential polymorphs of tetraphenylphosphanium hydroiodide, which could have implications for its synthesis and application. The ability of CSP to handle salts and flexible molecules has significantly improved, making it a powerful tool to complement experimental screening. uni.lu

Computational Design of Tetraphenylphosphanium-Based Systems

Computational design leverages theoretical modeling to rationally create new functional materials with desired properties, thereby guiding experimental synthesis and reducing trial-and-error efforts. nih.govhilarispublisher.com For systems based on the tetraphenylphosphonium scaffold, computational methods like DFT and MD simulations are essential tools for in silico design and screening. researchgate.net

The versatility of the tetraphenylphosphonium cation allows for extensive functionalization. Substituents can be added to the phenyl rings to tune the electronic, steric, and chemical properties of the cation. Computational design can predict the impact of these modifications before any synthesis is attempted. For example, DFT calculations can be used to:

Screen Candidate Molecules: By modifying the cation (e.g., adding electron-withdrawing or electron-donating groups) or changing the anion, researchers can compute how these changes affect properties like electronic band gaps, stability, and interaction strengths. rsc.orgresearchgate.net

Predict Reactivity: The electronic structure and charge distribution data from DFT can indicate the most reactive sites on the molecule, guiding the design of new catalysts or functional materials. nih.gov

Optimize for Specific Applications: If the goal is to design a new phase-transfer catalyst, for instance, computational tools can help identify modifications that enhance its solubility in different phases or its interaction with a target reactant. ontosight.ai

This predictive power accelerates the discovery of new materials. By creating a large virtual library of candidate molecules and using computational methods to screen them, researchers can down-select a small number of the most promising candidates for experimental validation. xtalpi.com This high-throughput computational screening is becoming an indispensable part of modern materials discovery. researchgate.net

Biochemical and Bioanalytical Applications of Tetraphenylphosphanium Systems

Generation of Lipophilic Salts for Biochemical Investigations

A primary application of the tetraphenylphosphonium (B101447) cation is its use as a phase-transfer catalyst and as a counterion to generate lipophilic salts from otherwise hydrophilic (water-soluble) anions. science.govresearchgate.net Many biologically important molecules and inorganic anions are soluble in aqueous environments but cannot easily penetrate the lipid bilayers of cell membranes, limiting their study within a cellular context.

By pairing an anion with the large, lipophilic TPP⁺ cation, the resulting salt gains the ability to dissolve in organic solvents and traverse lipid membranes. rsc.orgresearchgate.net This principle is fundamental to investigating the function and transport of various anions in biochemical systems. The delocalized positive charge across the large surface of the TPP⁺ ion lowers the energetic barrier typically required for a charged species to move from an aqueous environment into a nonpolar lipid environment. rsc.org This property was first utilized in biological research to demonstrate the existence of the electrochemical potential across the mitochondrial membrane. rsc.org The accumulation of TPP⁺ salts within mitochondria is driven by this membrane potential, making it a valuable tool for studying mitochondrial function.

Application in Mass Spectrometry for Enhanced Ionization Efficiency

In the field of analytical chemistry, tetraphenylphosphonium salts serve as valuable reagents in mass spectrometry (MS), primarily by acting as ion-pairing agents. Ion-pair chromatography, often coupled with mass spectrometry (such as HPLC-MS or CE-MS), is used to analyze charged molecules that are otherwise difficult to separate and detect. science.govacs.org

Tetraphenylphosphonium halides can be used to form an ion pair with a target analyte. This association alters the analyte's chromatographic retention and can improve its ionization in the mass spectrometer's source. For instance, the related compound tetraphenylphosphonium chloride has been shown to function as a mass spectrometry enhancer, boosting the ionization efficiency of certain compounds by forming adducts, which can improve sensitivity by one to three orders of magnitude. While less common than their chloride or bromide counterparts, tetraphenylphosphonium iodide can also be used in these applications. nih.gov The use of TPP⁺ as an ion-pairing reagent has been successfully applied in the analysis of various compounds, including veterinary drug residues and biological molecules like folates. science.gov

Membrane Translocation Studies

The ability of the TPP⁺ cation to cross lipid bilayers has made it a model compound for studying the dynamics of ion transport across membranes. evitachem.com Its movement is driven by the electrical potential across the membrane, allowing researchers to estimate membrane potential by measuring the distribution of TPP⁺.

Detailed studies using planar phospholipid bilayers have revealed that the transport of TPP⁺ and its homologues follows a saturation kinetic model, similar to Michaelis-Menten kinetics for enzymes. evitachem.com The membrane conductance, which represents the ability of the ion to be transported, increases with concentration until it reaches a maximum saturation point. evitachem.com This saturation is thought to involve the adsorption of the TPP⁺ ions to the surface of the lipid bilayer. evitachem.com Thermodynamic investigations have shown that the binding of TPP⁺ to phosphatidylcholine vesicles is an entropy-driven process, characterized by a positive (repulsive) enthalpy of binding. cityu.edu.hk This contrasts with its anionic structural analogue, tetraphenylboron, suggesting that the membrane dipole potential plays a key role in the binding mechanism. cityu.edu.hk

Table 1: Membrane Transport Kinetic Parameters for TPP⁺ and its Homologues. evitachem.com
Lipophilic CationMaximum Conductance (G(0)max) (S/cm²)Half-Saturation Concentration (Km) (µM)
Tetraphenylphosphonium (TPP⁺)4.1 x 10⁻⁸ - 242 x 10⁻⁸13 - 489
TetraphenylmethylphosphoniumData Not Specified in Source~333

Photoluminescent Probes in Spectroscopic Studies

Recent research has highlighted the use of tetraphenylphosphonium systems as photoluminescent probes. While some TPP⁺ salts, like tetraphenylphosphonium tetrafluoroborate (B81430), are noted for their photoluminescent properties for studying biological systems, tetraphenylphosphonium iodide itself was initially reported not to be a photoinitiator. evitachem.com However, newer studies have demonstrated its crucial role in forming novel luminescent materials.

A significant application is the use of tetraphenylphosphonium halides for the detection of other ions through crystallization-induced phosphorescence. Research has shown that TPP⁺ halides can act as a simple and efficient phosphorescent probe specifically for iodide detection. rsc.org Furthermore, tetraphenylphosphonium iodide is used as a precursor in the synthesis of highly luminescent organic-inorganic hybrid materials. For example, it has been combined with copper(I) iodide to create a compound, (TPP)₂Cu₄I₆·2DMSO, that exhibits a broadband green emission with a near-unity (99.5%) photoluminescence quantum yield. cityu.edu.hk This emission is attributed to self-trapped excitons. cityu.edu.hk Similarly, TPP⁺ iodide has been used in the solid-state synthesis of other hybrid compounds, such as (Ph₄P)EuI₃, which displays an intense green band emission. researchgate.net These findings open avenues for creating advanced probes for bio-imaging, sensors, and optoelectronic devices. cityu.edu.hkuef.fimdpi.com

Table 2: Photoluminescence Properties of TPP⁺-Based Hybrid Compounds
CompoundPrecursor(s)Emission PeakQuantum YieldReference
(TPP)₂Cu₄I₆·2DMSOTetraphenylphosphonium iodide, Copper(I) iodide515 nm (Green)99.5% cityu.edu.hk
(Ph₄P)EuI₃Tetraphenylphosphonium iodide, Europium(II) iodide536 nm (Green)Not Specified researchgate.net
[PPh₄][Cu₃I₄]Tetraphenylphosphonium iodide, Copper(I) iodide643 nm (Orange at low temp.)Not Specified mdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel Reactivities and Catalytic Cycles

The unique properties of the tetraphenylphosphonium (B101447) cation and the iodide anion position this compound as a versatile tool in catalysis. Future research is focused on uncovering new catalytic activities and designing more efficient and sustainable catalytic cycles.

One area of active investigation is its role in phase-transfer catalysis (PTC) . Tetraphenylphosphonium salts are known to be effective phase-transfer catalysts, facilitating the transfer of reactants across immiscible phases, thereby enhancing reaction rates and yields. wikipedia.orgyoutube.com The lipophilic nature of the tetraphenylphosphonium cation allows it to transport anions, such as iodide, into organic phases where they can participate in nucleophilic substitution reactions. wikipedia.orgnih.gov Research is ongoing to expand the scope of PTC reactions catalyzed by tetraphenylphosphonium iodide, particularly in "green" solvents to develop more environmentally benign synthetic protocols. nih.gov

Furthermore, the iodide ion itself can act as a potent nucleophilic catalyst . In the synthesis of other phosphonium (B103445) salts, catalytic amounts of iodide can significantly accelerate the reaction by displacing other halides, like bromide, from the substrate. The resulting iodo-intermediate is then more readily attacked by a weak nucleophile like triphenylphosphine (B44618), regenerating the iodide catalyst for the next cycle. stackexchange.com This catalytic role of iodide is a key area for future exploration in developing more efficient synthetic methodologies.

Scientists are also designing novel catalytic cycles that leverage the properties of phosphonium salts. While many reactions utilizing phosphines generate phosphine (B1218219) oxides as byproducts, research is now directed towards in-situ regeneration of the active phosphine catalyst from the oxide. researchgate.netsci-hub.se This involves developing redox-neutral catalytic cycles where the phosphine oxide is converted back into a reactive phosphorus(V) reagent, thus transforming a waste product into a key component of the catalytic process. sci-hub.se Such advancements are critical for the development of sustainable chemical transformations.

Catalytic ApplicationRole of Tetraphenylphosphonium IodideResearch Focus
Phase-Transfer CatalysisFacilitates transfer of anions to organic phaseExpansion to green solvents, broader reaction scope
Nucleophilic CatalysisIodide acts as a catalyst in substitution reactionsDevelopment of more efficient synthetic methods
Novel Catalytic CyclesPrecursor for catalysts, potential for regenerationIn-situ regeneration of active species from byproducts

Design of Advanced Supramolecular Architectures

The ability of the tetraphenylphosphonium cation and the iodide anion to participate in non-covalent interactions makes them attractive building blocks for the construction of complex supramolecular assemblies. Future research in this area aims to design and synthesize novel architectures with tailored properties and functions.

A significant area of interest is the stabilization of polyiodide networks . The iodide anion can react with molecular iodine to form a variety of polyiodide species (e.g., I₃⁻, I₅⁻, I₇⁻), which can then assemble into extended chains, layers, or three-dimensional frameworks. mdpi.com The tetraphenylphosphonium cation can act as a template or counterion to direct the assembly of these polyiodide networks, leading to materials with interesting electronic and optical properties. mdpi.com The study of these supramolecular forces is crucial for the rational design of new materials. mdpi.com

Furthermore, the principles of supramolecular chemistry are being applied to create luminescent materials . For instance, tetraphenylethylene (B103901) (TPE), a well-known luminogen with aggregation-induced emission (AIE) properties, can be incorporated into supramolecular complexes. Coordination-driven self-assembly of TPE-based ligands with metal ions can lead to the formation of fluorescent supramolecular structures. mdpi.com The large tetraphenylphosphonium cation could potentially be used to influence the packing and, consequently, the emission properties of such assemblies.

Development of Next-Generation Functional Materials

Tetraphenylphosphonium iodide and its derivatives are being explored as key components in a variety of advanced functional materials, with applications ranging from renewable energy to environmental remediation.

Perovskite Solar Cell Research
Additive: Methyltriphenylphosphonium (B96628) iodide (MTPPI)
Perovskite: Mixed cation RbCsMAFA-PbIBr
Function: Passivation of grain boundary defects, molecular sealing layer
Outcome: Improved efficiency and stability

In the realm of polymer science , phosphonium salts are being incorporated into polymer backbones or used as counterions to create functional polymers with specific properties. For example, polymers functionalized with phosphine oxide groups, which can be derived from phosphonium salts, are being investigated as sorbents for the removal of hazardous dyes from water. mdpi.com Thiol-functionalized polymers, whose synthesis can involve phosphonium-based reagents, have shown promise in adsorbing heavy metals from aqueous solutions. mdpi.com The synthesis of novel functionalized polymers through techniques like post-polymerization modification opens up a wide range of possibilities for creating materials with tailored functionalities for diverse applications. researchgate.netscispace.com

Interdisciplinary Research with Biological and Nanoscience Fields

The unique chemical properties of tetraphenylphosphonium iodide are paving the way for exciting interdisciplinary research at the interface of chemistry, biology, and nanoscience.

In the biological arena, the lipophilic nature of the triphenylphosphonium cation has been harnessed for mitochondria-targeted drug delivery . By attaching a triphenylphosphonium moiety to a liposome (B1194612) carrying a chemotherapeutic agent, researchers have been able to specifically deliver the drug to the mitochondria of cancer cells, enhancing the drug's efficacy. nih.gov This targeted approach holds significant promise for developing more effective and less toxic cancer therapies. Future work will likely focus on refining the design of these drug delivery systems and exploring their application for other diseases.

In the field of nanoscience , phosphonium salts are being utilized as stabilizing agents in the synthesis of metallic nanoparticles . Tetraalkylphosphonium-based ionic liquids, for instance, have been shown to be effective media for dispersing and stabilizing nanoparticles, which can then be used as catalysts in various chemical reactions. core.ac.uk The phosphonium cation can adsorb onto the surface of the nanoparticle, preventing aggregation and maintaining its catalytic activity. nih.govresearchgate.net There is also growing interest in using phosphonium-stabilized nanoparticles for biological applications, such as in biosensors and for their antimicrobial properties. nih.gov The ability to control the size and stability of nanoparticles is crucial for their application, and phosphonium salts offer a versatile tool to achieve this. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tetraphenylphosphanium hydroiodide with high purity, and how can side products be minimized?

  • Methodology : React triphenylphosphine (PPh₃) with iodomethane (CH₃I) in anhydrous conditions to form tetraphenylphosphonium iodide. Subsequent protonation with hydroiodic acid (HI) yields the hydroiodide salt. Purification via recrystallization in ethanol or acetonitrile removes unreacted precursors . Monitor reaction progress using ³¹P NMR to track phosphine conversion (δ ~20 ppm for PPh₃ → δ ~25 ppm for phosphonium iodide) .

Q. How should researchers characterize the crystallographic structure of Tetraphenylphosphanium hydroiodide?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to determine unit cell parameters (e.g., space group P b c a, a = 14.896 Å, b = 21.236 Å, c = 30.962 Å) . Compare with COD entry 4500533 for validation. Use Hirshfeld surface analysis to assess intermolecular interactions, particularly P–I and C–H∙∙∙I contacts .

Q. What storage conditions are critical for maintaining the stability of Tetraphenylphosphanium hydroiodide?

  • Methodology : Store at 2–8°C under inert argon atmosphere to prevent hydrolysis or oxidation. Use desiccants (e.g., molecular sieves) in sealed containers. Monitor degradation via FT-IR; look for O–H stretches (~3300 cm⁻¹) indicating moisture ingress .

Advanced Research Questions

Q. How does the iodide counterion influence charge transport properties in Tetraphenylphosphanium-based systems?

  • Methodology : Conduct transient absorption spectroscopy (TAS) to measure electron-hole diffusion lengths. For mixed halide systems (e.g., Cl⁻-doped analogs), expect >1 µm diffusion lengths vs. ~100 nm for pure iodide systems . Use impedance spectroscopy to correlate iodide mobility with ionic conductivity .

Q. What mechanistic role does Tetraphenylphosphanium hydroiodide play in organocatalytic reactions, such as epoxide coupling?

  • Methodology : Employ kinetic isotope effects (KIE) and density functional theory (DFT) to probe transition states. The hydroiodide ion (HI) acts as a Brønsted acid, while the phosphonium cation stabilizes anionic intermediates via ion pairing. Track regioselectivity using ¹H NMR (e.g., upfield shifts for epoxide-opening products) .

Q. How can computational modeling resolve contradictions in reported electronic properties of Tetraphenylphosphanium hydroiodide?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental UV-Vis spectra (λ_max ~270 nm for aryl transitions). Address discrepancies by adjusting solvation models (e.g., PCM for acetonitrile) .

Q. What analytical strategies differentiate phase impurities in Tetraphenylphosphanium hydroiodide synthesized via alternative routes?

  • Methodology : Use powder XRD to identify polymorphs (e.g., monoclinic vs. orthorhombic phases). Pair with thermogravimetric analysis (TGA) to detect solvent inclusion (weight loss ~100–150°C). Cross-validate with solid-state NMR (¹³C CP/MAS) for carbon-environment discrepancies .

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